molecular formula C19H20ClF3N4O3 B2747653 1-(4-chlorophenyl)-4-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)butane-1,4-dione CAS No. 2034601-60-8

1-(4-chlorophenyl)-4-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)butane-1,4-dione

Cat. No. B2747653
CAS RN: 2034601-60-8
M. Wt: 444.84
InChI Key: MFLIPHNXDOMKCZ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C19H20ClF3N4O3 and its molecular weight is 444.84. The purity is usually 95%.
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Scientific Research Applications

Antifungal Compound Properties

A novel potential antifungal compound within the 1,2,4-triazole class, exhibiting specific physicochemical properties relevant to pharmacological applications, has been synthesized. This compound, characterized by poor solubility in buffer solutions and hexane but better solubility in alcohols, demonstrates the potential for lipophilic delivery pathways in biological media due to its solubility thermodynamics and partitioning processes. The solubility and transfer process thermodynamics highlight its suitability for drug delivery in antifungal applications (Volkova, Levshin, & Perlovich, 2020).

Oxidizing Agent for Organic Synthesis

The compound's derivative, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, serves as an effective oxidizing agent for converting 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions. This reactivity underscores the compound's utility in synthetic organic chemistry, providing a versatile tool for the oxidation of sensitive organic molecules with moderate to good yields at room temperature (Zolfigol et al., 2006).

Protoporphyrinogen IX Oxidase Inhibitors

Research into trifluoromethyl-substituted compounds, including structures similar to the compound , has revealed their roles as protoporphyrinogen IX oxidase inhibitors. These inhibitors play a crucial role in the development of herbicidal and antimicrobial agents by targeting the biosynthesis pathways of heme and chlorophyll. The detailed analysis of their structures and interactions provides insight into the design of new inhibitors with enhanced activity and specificity (Li et al., 2005).

Photovoltaic Applications

Ruthenium(II) sensitizers incorporating aryl-substituted β-diketonato ligands demonstrate significant potential in dye-sensitized solar cells (DSSCs). These sensitizers exhibit intense visible light absorption and efficient charge transfer characteristics, crucial for high-performance DSSCs. The modification of β-diketonato ligands, closely related to the compound in discussion, allows for the tuning of photophysical and electrochemical properties, enhancing solar energy conversion efficiencies (Islam et al., 2006).

properties

IUPAC Name

1-(4-chlorophenyl)-4-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClF3N4O3/c1-25-17(19(21,22)23)24-27(18(25)30)14-8-10-26(11-9-14)16(29)7-6-15(28)12-2-4-13(20)5-3-12/h2-5,14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLIPHNXDOMKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-4-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)butane-1,4-dione

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